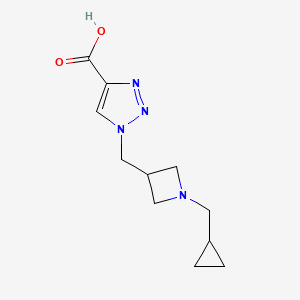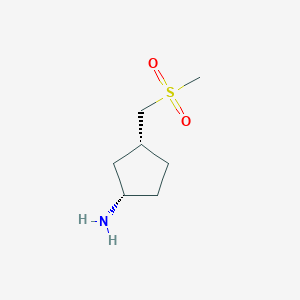
1-(2,2-difluoro-3,3-dimethylcyclopropyl)-N-methylmethanamine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemoenzymatic Synthesis and Application
- Enantiopure Geminally Dimethylated Cyclopropane-based Diamines : A study detailed the chemoenzymatic synthesis of enantiopure geminally dimethylated cyclopropane-based C2- and pseudo-C2-symmetric diamines, showcasing applications in chiral chemistry and potential for materials science. The process involved biotransformation and chemical manipulations, including Curtius rearrangement, oxidation, and reduction, to produce chiral compounds and their chiral salen derivatives (Feng et al., 2006).
Fluorinated Compounds Synthesis
- Fluorinated Cyclopropane Synthesis : Research on the ring opening of gem-dihalocyclopropanes highlighted novel types of elimination reactions, leading to fluorinated products. This study is significant for the synthesis of fluorinated organic compounds, which are critical in pharmaceuticals and agrochemicals (Bessard et al., 1990).
Material Science and Polymer Chemistry
- Polyhalogeno-allenes and -acetylenes : The reactions of perfluoro-1,2-dienes with dichloro- and difluoro-carbene provided insights into the synthesis of methylenecyclopropanes, contributing to the field of material science and polymer chemistry (Bosbury et al., 1982).
Advanced Materials and Fluorescence Studies
- Organosoluble Polyamides and Polyimides : A study on the synthesis and characterization of new organosoluble polyamides and polyimides based on a hexafluoro-containing diamine monomer highlighted applications in creating materials with high thermal stability, solubility, and transparency, relevant for advanced technological applications (Liaw et al., 2001).
- Luminescence and Structure of Nitrogen-Containing Analog of Dibenzoylmethanate of Boron Difluoride : This research investigated the luminescence, structure, and quantum chemical modeling of boron difluoride complexes, offering insights into the development of luminescent materials and their applications in optical devices (Fedorenko et al., 2016).
Propriétés
IUPAC Name |
1-(2,2-difluoro-3,3-dimethylcyclopropyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2N/c1-6(2)5(4-10-3)7(6,8)9/h5,10H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCWTBRRAQLUKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(F)F)CNC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-(1,4-Dioxaspiro[4.5]decan-7-yl)acetic acid](/img/structure/B1480476.png)

![7-(4-Fluorophenyl)-5-azaspiro[2.4]heptane](/img/structure/B1480478.png)


![1-Cyclopropyl-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1480483.png)
